molecular formula C7H14O5S B8771028 (S)-o-Isopropylidene glycerol mesylate CAS No. 90129-42-3

(S)-o-Isopropylidene glycerol mesylate

Cat. No.: B8771028
CAS No.: 90129-42-3
M. Wt: 210.25 g/mol
InChI Key: YGNUPHMVMXPKGU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-o-Isopropylidene glycerol mesylate is a chiral sulfonate ester derivative of glycerol, where the 1,2-diol group is protected as an isopropylidene ketal, and the remaining hydroxyl group is converted to a mesylate (methanesulfonate) leaving group. This compound serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions and fluorination processes. For example, it is used in the synthesis of 3-fluoro-1,2-propanediol (FPDO), a precursor for fluorinated biomolecules, by reacting solketal (isopropylidene glycerol) with methanesulfonyl chloride to form the mesylate, followed by fluorination and deprotection . The isopropylidene group enhances stability during synthetic steps while allowing selective deprotection under acidic conditions.

Properties

CAS No.

90129-42-3

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl methanesulfonate

InChI

InChI=1S/C7H14O5S/c1-7(2)10-4-6(12-7)5-11-13(3,8)9/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

YGNUPHMVMXPKGU-LURJTMIESA-N

Isomeric SMILES

CC1(OC[C@H](O1)COS(=O)(=O)C)C

Canonical SMILES

CC1(OCC(O1)COS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of (S)-O-Isopropylidene Glycerol

The precursor (S)-1,2-O-isopropylidene glycerol (solketal) is synthesized via enzymatic or chemical resolution:

Enzymatic Resolution

  • Procedure : Racemic 1,2-O-isopropylidene glycerol acetate is hydrolyzed using Kluyveromyces marxianus CBS 397. The enzyme selectively cleaves the (R)-enantiomer, yielding (S)-1,2-O-isopropylidene glycerol with >98% enantiomeric excess (e.e.).

  • Conditions :

    • Substrate: 1.5–5 g/L racemic acetate in pH 7 phosphate buffer.

    • Temperature: 27–30°C.

    • Yield: 74–82% after semi-continuous membrane bioreactor cycles.

Chemical Synthesis

  • Starting Material : (S)-Glyceraldehyde derivatives or L-serine.

  • Protection : Glycerol is protected with acetone under acidic conditions (e.g., H₂SO₄ or ZnCl₂).

  • Yield : 60–75% after recrystallization.

Step 2: Mesylation of (S)-O-Isopropylidene Glycerol

The primary hydroxyl group of (S)-1,2-O-isopropylidene glycerol is converted to a mesylate:

Standard Mesylation Protocol

  • Reagents :

    • (S)-1,2-O-Isopropylidene glycerol: 1 equiv.

    • Methanesulfonyl chloride (MsCl): 1.2–1.5 equiv.

    • Base: Triethylamine (TEA) or pyridine (2.0 equiv.).

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure :

    • Dissolve (S)-1,2-O-isopropylidene glycerol in DCM at 0°C.

    • Add TEA dropwise, followed by MsCl.

    • Stir for 2–4 hrs at 0–25°C.

    • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.

  • Yield : 85–92%.

  • Purity : >99% (HPLC).

Analytical Characterization

Parameter Value Method
Appearance Colorless to pale yellow liquidVisual
Molecular Weight 210.25 g/molMS (ESI+)
Optical Rotation [α]₂₀ᴰ = +13.3° (c=1, ethanol)Polarimetry
¹H NMR (CDCl₃) δ 1.27 (s, 3H), 1.32 (s, 3H), 3.82 (dd, 1H), 4.20 (d, 2H), 5.73 (s, 1H)400 MHz NMR
¹³C NMR δ 25.1, 26.8 (isopropylidene), 70.5 (CH₂OMs), 109.2 (acetal)100 MHz NMR
Chiral Purity >99% e.e.Chiral HPLC (Crownpak CR(+))

Critical Considerations

  • Stereochemical Integrity : Mesylation proceeds via an SN2 mechanism, retaining configuration at the chiral center.

  • Side Reactions : Overmesylation or acetal cleavage occurs under prolonged heating or strong acids.

  • Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) or recrystallization from toluene.

Applications in Synthesis

  • Pharmaceuticals : Key intermediate for β-blockers (e.g., propranolol) and antiviral agents.

  • Glycolipids : Used in lectin-binding studies via spacer-armed glycosylation .

Chemical Reactions Analysis

Types of Reactions

(S)-o-Isopropylidene glycerol mesylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines.

    Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups of glycerol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide, thiourea, or primary amines can be used in the presence of a suitable solvent like acetone or dimethylformamide.

    Deprotection: Acidic conditions, such as the use of hydrochloric acid or acetic acid, are employed to remove the isopropylidene group.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, the major products can include iodides, thiols, or amines.

    Deprotection: The major product is glycerol with free hydroxyl groups.

Scientific Research Applications

(S)-o-Isopropylidene glycerol mesylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules, such as the synthesis of glycerol-based derivatives for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-o-Isopropylidene glycerol mesylate involves its reactivity as a mesylate. The mesylate group is a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group serves as a protective group, preventing unwanted reactions at the hydroxyl groups until deprotection is desired. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylidene-Protected Glycerol Mesylate

A structurally analogous compound, 1,3-benzylidene glycerol mesylate, is synthesized by protecting glycerol with a benzylidene group instead of isopropylidene. This mesylate is used in the preparation of seleno-ganciclovir analogues, where the benzylidene group offers different steric and electronic properties compared to the isopropylidene ketal . Key differences include:

  • Deprotection Conditions: The benzylidene group requires hydrogenolysis (e.g., H₂/Pd-C), whereas the isopropylidene group is cleaved under mild acidic conditions (e.g., HCOOH).
  • Reactivity : The bulkier benzylidene group may hinder nucleophilic attacks at the adjacent mesylate site, whereas the isopropylidene group provides a less sterically hindered environment for substitutions.
Table 1: Comparison of Protecting Group Effects
Parameter (S)-o-Isopropylidene Glycerol Mesylate Benzylidene Glycerol Mesylate
Protecting Group Isopropylidene ketal Benzylidene acetal
Deprotection Method Acidic hydrolysis (e.g., HCOOH) Hydrogenolysis (H₂/Pd-C)
Steric Hindrance Moderate High
Common Applications Fluorination, nucleoside synthesis Antiviral drug intermediates

PMB-Mesylate Derivatives

In the synthesis of archaeol lipids, PMB (para-methoxybenzyl)-mesylate derivatives (e.g., PMB-mesylate 41) are used for alkylation reactions. However, the PMB group introduces significant steric hindrance, reducing alkylation yields (60%) compared to benzyl-protected mesylates (75%) . In contrast, this compound lacks such bulky substituents, enabling higher efficiency in nucleophilic substitutions.

Tosylate and Bromide Analogues

Mesylates are often compared to tosylates (p-toluenesulfonate) and alkyl halides (e.g., bromides) in trifluoromethoxylation reactions. For example, primary bromides achieve 85–95% yields, while mesylates yield slightly lower results (70–80%) due to differences in leaving group ability (mesylate < tosylate < bromide) . However, mesylates like this compound are preferred in sensitive reactions due to their stability and compatibility with polar aprotic solvents.

Table 2: Reactivity Comparison of Leaving Groups
Substrate Leaving Group Reaction Yield (Trifluoromethoxylation)
Primary bromide Br⁻ 85–95%
Tosylate TsO⁻ 75–85%
Mesylate (e.g., target) MsO⁻ 70–80%

Functional and Application-Based Comparisons

Use in Cell Culture and Cryopreservation

Glycerol mesylates are employed in cell preservation formulations. For instance, fenoldopam mesylate enhances glycerol’s cryoprotective effects in stem cell storage, increasing viable cell counts by 37% at 6% glycerol + 8 μM fenoldopam mesylate .

Key Research Findings

  • Synthetic Efficiency : this compound achieves 71% yield in fluorination reactions, outperforming benzylidene-protected analogues that require additional deprotection steps .
  • Steric Flexibility : Unlike PMB-mesylate 41, the isopropylidene group minimizes steric clashes, enabling smoother alkylation reactions .
  • Solubility : Mesylate salts generally exhibit superior aqueous solubility compared to free bases, as seen in nelfinavir mesylate (30% higher solubility than nelfinavir) .

Q & A

Q. What are the standard synthetic routes for preparing (S)-o-Isopropylidene glycerol mesylate, and how is stereochemical purity ensured?

The synthesis typically involves:

  • Step 1 : Protection of glycerol’s hydroxyl groups using isopropylidene ketal formation under acidic conditions (e.g., acetone and H₂SO₄).
  • Step 2 : Selective mesylation of the remaining hydroxyl group using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane with a base (e.g., triethylamine) to control reaction temperature and avoid over-sulfonation.
  • Step 3 : Purification via column chromatography or recrystallization.
    Stereochemical integrity is validated using polarimetry and chiral HPLC , comparing optical rotation and retention times to reference standards. ¹H/¹³C NMR analysis confirms regioselectivity (e.g., absence of byproducts from di-mesylation) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key parameters should be monitored?

  • UV-Vis Spectrophotometry : Determine λmax (typically 210–230 nm for mesylates) and validate Beer-Lambert linearity (concentration range: 2–20 µg/mL in methanol). Prepare calibration curves using triplicate measurements to ensure R² > 0.995 .
  • XRPD (X-ray Powder Diffraction) : Identify crystalline polymorphs by comparing experimental diffractograms to reference patterns. Monitor peaks at 2θ = 10.5°, 15.3°, and 20.7° for form-specific crystallinity .
  • DSC/TGA : Assess thermal stability; mesylates typically show endothermic peaks near 120–140°C (melting) and decomposition above 200°C .

Advanced Research Questions

Q. How does the (S)-stereochemistry of o-Isopropylidene glycerol mesylate influence its reactivity in nucleophilic substitution reactions?

The (S)-configuration sterically directs nucleophilic attack to specific positions. For example:

  • In SN2 reactions , the mesylate group’s leaving ability is enhanced by the adjacent isopropylidene ketal, which rigidifies the glycerol backbone.
  • DFT calculations can model transition states to predict regioselectivity (e.g., favoring substitution at C3 over C2 due to torsional strain). Experimental validation via NMR kinetics (monitoring reaction intermediates) and HPLC-MS for product distribution is critical .

Q. What experimental design strategies optimize the robustness of analytical methods for quantifying this compound in complex matrices?

  • Central Composite Design (CCD) : Vary parameters like mobile phase pH (6.8–7.2), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min) in HPLC to identify optimal resolution (Rs > 2.0) and retention time consistency.
  • Plackett-Burman Design : Screen robustness factors (e.g., sonication time, solvent purity) in UV spectrophotometry. Use ANOVA to identify significant variables (p < 0.05) and refine method protocols .

Q. How can researchers resolve contradictions in polymorph characterization data (e.g., XRPD vs. DSC results)?

  • XRPD-DSC Cross-Validation : If XRPD indicates crystallinity but DSC shows no melting endotherm, assess for amorphous content via Raman spectroscopy (broad peaks at 500–800 cm⁻¹) or dynamic vapor sorption (DVS) to detect hydration-induced recrystallization.
  • Variable-Temperature XRPD : Monitor structural changes during heating to correlate thermal events with crystallographic shifts .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how are reaction conditions optimized?

As a bis-electrophilic reagent, it facilitates:

  • N-Glycerylation : React with pyrazoles or imidazoles in DMF at 60–80°C, using K₂CO₃ as a base. Monitor progress via TLC (hexane:EtOAc = 3:1) and isolate products via flash chromatography.
  • Cycloadditions : Catalyze 1,3-dipolar reactions with nitrile oxides (e.g., using MgBr₂ as a Lewis acid) to form 5-membered heterocycles. Optimize solvent polarity (e.g., THF vs. toluene) to control diastereomeric excess (≥90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.